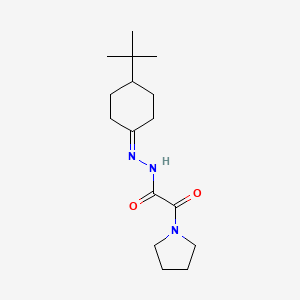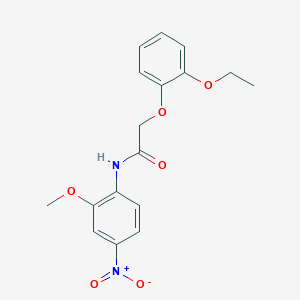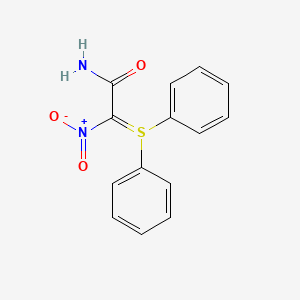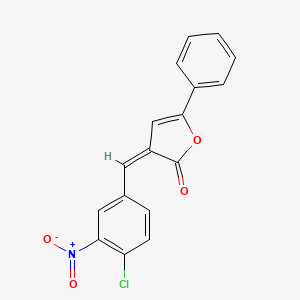
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide, also known as Boc-ON, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action has been studied extensively.
作用機序
The mechanism of action of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is not fully understood, but it has been suggested that it acts by inhibiting the activity of histone deacetylases (HDACs). HDACs play a critical role in the regulation of gene expression, and their inhibition has been shown to induce cell cycle arrest and apoptosis in cancer cells. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been reported to inhibit the activity of HDACs in vitro and in vivo, leading to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes.
Biochemical and Physiological Effects:
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth and proliferation of cancer cells. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been reported to exhibit anti-inflammatory and anti-oxidant activities, which may contribute to its therapeutic effects. However, the biochemical and physiological effects of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in vivo have not been fully elucidated, and further studies are needed to determine its safety and efficacy.
実験室実験の利点と制限
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has several advantages for lab experiments, including its ease of synthesis and its potent cytotoxic activity against cancer cells. However, N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide also has some limitations, including its poor solubility in aqueous solutions and its potential toxicity to normal cells. These limitations may hinder its development as a therapeutic agent and require further optimization of its chemical structure.
将来の方向性
Several future directions for the research on N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can be identified. Firstly, further studies are needed to elucidate the mechanism of action of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide and its biochemical and physiological effects in vivo. Secondly, the optimization of its chemical structure may lead to the development of more potent and selective HDAC inhibitors. Finally, the development of novel drug delivery systems may overcome the limitations of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide's poor solubility and potential toxicity to normal cells, leading to its clinical application as a therapeutic agent.
Conclusion:
In conclusion, N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully elucidate the potential of N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide as a therapeutic agent for cancer and other diseases.
合成法
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide can be synthesized using various methods, including the reaction of tert-butylcyclohexanone with hydrazine hydrate, followed by the reaction with pyrrolidine and acetic anhydride. Another method involves the reaction of tert-butylcyclohexanone with hydrazine hydrate, followed by the reaction with pyrrolidine and acetic acid. Both methods have been reported to yield N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide in good yields.
科学的研究の応用
N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. Several studies have demonstrated that N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide exhibits potent cytotoxic activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N'-(4-tert-butylcyclohexylidene)-2-oxo-2-(1-pyrrolidinyl)acetohydrazide has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
特性
IUPAC Name |
N-[(4-tert-butylcyclohexylidene)amino]-2-oxo-2-pyrrolidin-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O2/c1-16(2,3)12-6-8-13(9-7-12)17-18-14(20)15(21)19-10-4-5-11-19/h12H,4-11H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIVBLNAGYPLYCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(=NNC(=O)C(=O)N2CCCC2)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-methoxyphenyl)-N-{[2-(4-morpholinylcarbonyl)imidazo[1,2-a]pyridin-3-yl]methyl}ethanamine](/img/structure/B5107450.png)

![methyl 4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5107466.png)

![1-[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]methanamine](/img/structure/B5107479.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-4-methyl-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5107492.png)
![4-{4-[6-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)-1,3-benzoxazol-2-yl]phenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5107506.png)
![6-(2-ethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5107511.png)
![1-{[5-(hydroxymethyl)-2-furyl]methyl}-N-(3'-methoxy-4-biphenylyl)-3-piperidinecarboxamide](/img/structure/B5107518.png)
![1-[2-furyl(propionylamino)methyl]-2-naphthyl acetate](/img/structure/B5107534.png)


![6-(5-chloro-2-methoxyphenyl)-3-[(2-fluorobenzyl)thio]-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5107568.png)
![2-(4-methoxyphenyl)-4-[(4-methyl-1-piperazinyl)methylene]-1,3(2H,4H)-isoquinolinedione](/img/structure/B5107576.png)